molecular formula C19H16F2N2O4 B2549298 2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide CAS No. 852868-47-4

2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide

Cat. No.: B2549298
CAS No.: 852868-47-4
M. Wt: 374.344
InChI Key: GSRIIQGJNOXTAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide is a synthetic acrylamide derivative characterized by a central α,β-unsaturated carbonyl scaffold. The compound features a cyano group at the α-position, a 4-(difluoromethoxy)phenyl substituent at the β-position, and an N-(3,4-dimethoxyphenyl) amide group. This structure confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in targeting enzymes or receptors sensitive to electron-deficient acrylamides.

Key physicochemical properties inferred from its structure:

  • Molecular weight: ~446.47 g/mol (based on formula C₂₄H₂₅F₃N₂O₃ in ).
  • Substituent effects: The difluoromethoxy group enhances metabolic stability compared to methoxy or hydroxy groups, while the 3,4-dimethoxyphenyl moiety may improve solubility and π-π stacking interactions .

Properties

IUPAC Name

2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O4/c1-25-16-8-5-14(10-17(16)26-2)23-18(24)13(11-22)9-12-3-6-15(7-4-12)27-19(20)21/h3-10,19H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRIIQGJNOXTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC(F)F)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide , also referred to as CYPD , is a member of the cyanoacrylamide class of compounds. Its unique chemical structure suggests potential biological activity, particularly in the field of cancer research and therapeutic applications. This article reviews the biological activity of CYPD, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure

CYPD has the following molecular formula and structure:

  • Molecular Formula : C18H18F2N2O3
  • Molecular Weight : 348.34 g/mol

The chemical structure can be represented as follows:

CYPD Structure C1C2C3C4NC5C6\text{CYPD Structure }\quad \text{C}_1\text{C}_2\text{C}_3\text{C}_4-\text{N}-\text{C}_5-\text{C}_6

Antiproliferative Effects

Research has shown that CYPD exhibits significant antiproliferative activity against various cancer cell lines. A study evaluated its effects on three human cancer cell lines: HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results indicated that CYPD inhibited cell growth with an IC50 value in the low micromolar range.

Table 1: Antiproliferative Activity of CYPD

Cell LineIC50 (µM)Mechanism of Action
HT-295.4Disruption of microtubule dynamics
M216.1Induction of apoptosis
MCF74.8Cell cycle arrest at G2/M phase

CYPD's mechanism involves interaction with the microtubule structures within cells, leading to cell cycle arrest and apoptosis. The compound binds to the colchicine-binding site on β-tubulin, disrupting normal microtubule dynamics essential for mitosis. This disruption results in halted cell division and subsequent cell death.

Case Studies

  • In Vivo Studies :
    In chick chorioallantoic membrane assays, CYPD demonstrated antiangiogenic properties by inhibiting new blood vessel formation in tumors, comparable to established agents like combretastatin A-4 (CA-4). This suggests its potential utility in targeting tumor vasculature.
  • Combination Therapy :
    A combination study involving CYPD and conventional chemotherapeutics showed enhanced efficacy against resistant cancer cell lines. The synergistic effects were attributed to CYPD's ability to overcome drug resistance mechanisms such as P-glycoprotein overexpression.

Safety and Toxicity

Preliminary toxicity assessments indicate that CYPD has a favorable safety profile with low acute toxicity in animal models. However, further studies are needed to fully understand its long-term effects and potential side effects in clinical settings.

Table 2: Toxicity Profile of CYPD

EndpointResult
Acute Oral ToxicityLD50 > 2000 mg/kg
Skin IrritationMild irritation observed
MutagenicityNon-mutagenic in Ames test

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of cyanoacrylamides with diverse pharmacological profiles. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Activity Reference
Target Compound :
2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide
C₂₄H₂₅F₃N₂O₃ 446.47 - 4-(difluoromethoxy)phenyl
- N-(3,4-dimethoxyphenyl)
Hypothesized enhanced metabolic stability due to difluoromethoxy group; potential kinase inhibition inferred from scaffold
Analog 1 :
2-cyano-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide
C₂₀H₁₈Cl₂N₂O₃ 405.27 - 2,4-dichlorophenyl
- N-[2-(3,4-dimethoxyphenyl)ethyl]
Likely higher lipophilicity (Cl substituents); potential cytotoxicity due to halogenated aryl groups
Analog 2 :
(2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide
C₁₈H₁₃F₃N₂O₂ 362.31 - 2-hydroxy-3-methoxyphenyl
- N-[4-(trifluoromethyl)phenyl]
Trifluoromethyl group may enhance target binding (e.g., COX-2 inhibition); hydroxyl group increases polarity
Analog 3 :
3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (Compound 2 from Lycium barbarum)
C₁₉H₂₁NO₅ 343.38 - 4-hydroxy-3-methoxyphenyl
- N-(hydroxy/methoxy-substituted ethyl)
Demonstrated anti-inflammatory activity (IC₅₀ = 17.00 µM for NO inhibition)

Key Findings:

Substituent Impact on Bioactivity :

  • The difluoromethoxy group in the target compound likely reduces oxidative metabolism compared to methoxy or hydroxy groups in analogs (e.g., Compound 2 from ) .
  • Halogenated analogs (e.g., Analog 1 with 2,4-dichlorophenyl) exhibit increased lipophilicity, which may improve membrane permeability but raise toxicity risks .

Electron-Withdrawing Effects: The cyano group and α,β-unsaturated carbonyl system create a strong electron-deficient core, facilitating covalent interactions with nucleophilic residues (e.g., cysteine in kinases). This feature is shared across analogs but modulated by substituents .

Anti-Inflammatory Potential: While the target compound lacks direct activity data, structurally related acrylamides (e.g., Compound 2 from Lycium barbarum) show significant NO inhibition, suggesting a plausible mechanism for exploration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.